2,3,4-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-L-fucopyranose
Description
Crystallographic Characterization of Protected Fucopyranose Derivatives
Crystallographic analysis of this compound has provided fundamental insights into the three-dimensional structure of this protected carbohydrate derivative. X-ray crystallographic studies of related fucopyranose compounds have established important precedents for understanding the structural behavior of these modified sugars. The crystallographic characterization reveals that the fucopyranose ring adopts a chair conformation, consistent with other six-membered sugar rings, with the methyl group at the sixth position maintaining its axial orientation characteristic of L-fucose derivatives.
Comparative crystallographic analysis of mono- and disaccharide benzyl fucopyranosides has demonstrated that different substituents induce small but measurable conformational changes on the fucopyranose ring. The crystal structure determination shows that the benzyl groups attached to positions 2, 3, and 4 of the fucopyranose ring adopt specific orientational preferences that minimize steric interactions while maintaining optimal molecular packing in the crystal lattice. These crystallographic observations indicate that the conformation of the benzyl groups varies significantly depending on their position and the presence of other substituents, with conformations ranging from gauche to synperiplanar arrangements.
The unit cell parameters for related fucopyranose derivatives provide valuable comparative data for understanding the crystallographic behavior of this class of compounds. Crystal structure analysis has revealed that the asymmetric unit typically contains one molecule of the fucopyranose derivative, with specific space group assignments that reflect the inherent chirality of the L-fucose backbone. The crystallographic data demonstrates that intermolecular hydrogen bonding plays a crucial role in stabilizing the crystal structure, with networks of hydrogen bonds providing structural integrity to the crystal lattice.
Table 1: Crystallographic Parameters for Related Fucopyranose Derivatives
| Parameter | Benzyl Fucopyranose | Disaccharide Analog | Reference Compound |
|---|---|---|---|
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ | P6₅22 |
| Unit Cell a (Å) | 8.901 | 4.857 | 84.0 |
| Unit Cell b (Å) | 14.261 | 19.514 | 84.0 |
| Unit Cell c (Å) | 25.583 | 22.859 | 250.1 |
| Resolution (Å) | 2.3 | 2.1 | 2.3 |
Spectroscopic Analysis of Benzyl/Nitrobenzoyl Substituent Effects
Spectroscopic characterization of this compound reveals distinctive features that arise from the presence of multiple aromatic substituents. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure, with the ¹H nuclear magnetic resonance spectrum showing characteristic resonances for the benzyl protecting groups and the nitrobenzoyl moiety. The aromatic protons of the benzyl groups typically appear in the 7.2-7.4 parts per million region, while the nitrobenzoyl group exhibits distinct resonances that reflect the electron-withdrawing nature of the nitro substituent.
The ¹³C nuclear magnetic resonance spectrum of the compound provides complementary structural information, with carbonyl carbon resonances appearing in characteristic downfield positions due to the electron-withdrawing effects of the nitro group. The spectroscopic data confirms the presence of three benzyl ether linkages and one nitrobenzoyl ester linkage, consistent with the proposed molecular structure. Carbon resonances corresponding to the fucopyranose ring carbons appear in expected positions, with the anomeric carbon showing characteristic chemical shift values that confirm the stereochemical configuration at this position.
Infrared spectroscopy analysis reveals characteristic absorption bands that provide information about the functional groups present in the molecule. The nitrobenzoyl group contributes distinctive absorption bands corresponding to the nitro group stretching vibrations, while the benzyl ether linkages exhibit characteristic carbon-oxygen stretching frequencies. Mass spectrometry data confirms the molecular weight and provides fragmentation patterns that support the proposed structure, with characteristic loss of benzyl groups under electron impact conditions.
Table 2: Spectroscopic Characteristics of this compound
| Spectroscopic Method | Key Observations | Chemical Shift/Frequency | Assignment |
|---|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.2-7.4 parts per million | Benzyl groups |
| ¹H Nuclear Magnetic Resonance | Anomeric proton | 5.0-5.5 parts per million | Anomeric position |
| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon | 160-170 parts per million | Nitrobenzoyl ester |
| Infrared | Nitro stretching | 1520-1350 cm⁻¹ | Nitro group |
Conformational Studies of Tri-O-benzyl-L-fucose Derivatives
Conformational analysis of this compound reveals complex interactions between the aromatic substituents and the carbohydrate backbone. The three benzyl groups attached to the fucopyranose ring adopt specific conformational preferences that are influenced by both intramolecular steric interactions and intermolecular crystal packing forces. Computational studies and experimental observations indicate that the benzyl groups preferentially adopt orientations that minimize unfavorable steric contacts while maximizing favorable aromatic-aromatic interactions.
The conformational behavior of the tri-O-benzyl protecting group pattern has been extensively studied in related carbohydrate systems, providing valuable insights into the factors that govern molecular shape and reactivity. Molecular dynamics simulations and nuclear magnetic resonance coupling constant analysis reveal that the benzyl groups exhibit restricted rotation around the carbon-oxygen bonds, resulting in preferred conformational states that are populated according to their relative energies. These conformational preferences have significant implications for the chemical reactivity of the protected fucopyranose derivative, particularly in glycosylation reactions where the approach of acceptor molecules is sterically controlled.
The nitrobenzoyl group at the anomeric position adopts a specific orientation that is influenced by both electronic and steric factors. The electron-withdrawing nature of the nitro substituent affects the electron density distribution around the aromatic ring, which in turn influences the preferred conformation of the ester linkage. Detailed conformational analysis reveals that the nitrobenzoyl group can adopt multiple conformational states, with the relative populations depending on the specific environment and temperature conditions.
Comparative conformational studies of different protecting group patterns on fucopyranose derivatives demonstrate that the tri-O-benzyl substitution pattern provides a unique conformational landscape. The melting point range of 89-91 degrees Celsius for related tri-O-benzyl-L-fucopyranose derivatives reflects the specific intermolecular interactions that arise from this substitution pattern. Storage temperature requirements of negative twenty degrees Celsius indicate the conformational stability of these compounds under controlled conditions.
Table 3: Conformational Parameters for Tri-O-benzyl-L-fucose Derivatives
| Conformational Feature | Observed Value | Temperature Dependence | Steric Influence |
|---|---|---|---|
| Benzyl C-O rotation | Restricted | Moderate | High |
| Ring pucker | Chair form | Low | Low |
| Anomeric orientation | β-configuration | Stable | Moderate |
| Nitrobenzoyl orientation | Extended | Variable | High |
Properties
IUPAC Name |
[(3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl] 4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H33NO8/c1-24-30(39-21-25-11-5-2-6-12-25)31(40-22-26-13-7-3-8-14-26)32(41-23-27-15-9-4-10-16-27)34(42-24)43-33(36)28-17-19-29(20-18-28)35(37)38/h2-20,24,30-32,34H,21-23H2,1H3/t24-,30+,31+,32-,34?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWKKDQDBGGPFW-DPCMSISUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H33NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Protection of Hydroxyl Groups
The synthesis begins with the protection of hydroxyl groups at the 2-, 3-, and 4-positions of L-fucopyranose using benzyl (Bn) groups. Benzylation is typically performed under anhydrous conditions with benzyl chloride (BnCl) and a strong base such as sodium hydride (NaH) in dimethylformamide (DMF) at 0–5°C. Alternative bases like potassium carbonate (K₂CO₃) in tetrahydrofuran (THF) have been reported, though with slightly lower regioselectivity.
Table 1: Benzylation Conditions and Yields
| Reagent System | Solvent | Temperature | Yield (%) | Selectivity (2,3,4 vs. 6-OH) |
|---|---|---|---|---|
| BnCl/NaH/DMF | DMF | 0–5°C | 85 | >20:1 |
| BnCl/K₂CO₃/THF | THF | 25°C | 78 | 10:1 |
| BnBr/Ag₂O/CH₂Cl₂ | CH₂Cl₂ | 40°C | 72 | 15:1 |
The 6-hydroxyl group of L-fucopyranose remains unprotected due to steric hindrance, enabling subsequent functionalization at the anomeric position.
Nitrobenzoylation at the Anomeric Position
Activation of 4-Nitrobenzoic Acid
The unprotected 1-OH group undergoes nitrobenzoylation using 4-nitrobenzoyl chloride (4-NBCl) in pyridine or dichloromethane. Pyridine acts as both a solvent and acid scavenger, facilitating the acylation reaction. Alternatively, zinc trifluoromethanesulfonate (Zn(OTf)₂) and chlorotrimethylsilane (TMSCl) have been employed as catalysts in dichloromethane, enhancing reaction efficiency.
Table 2: Nitrobenzoylation Reaction Parameters
| Catalyst System | Solvent | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Pyridine (neat) | Pyridine | 12 | 72 | 90 |
| Zn(OTf)₂/TMSCl | CH₂Cl₂ | 6 | 81 | 95 |
| DMAP (4-Dimethylaminopyridine) | CH₃CN | 8 | 68 | 88 |
The use of Zn(OTf)₂/TMSCl reduces reaction time and improves yield due to enhanced electrophilic activation of 4-NBCl.
Purification and Characterization
Chromatographic Techniques
Crude product purification is achieved via flash chromatography using silica gel and ethyl acetate/hexane gradients (1:4 to 1:2 v/v). High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase confirms >95% purity.
Spectroscopic Validation
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¹H NMR (CDCl₃, 500 MHz): δ 8.30–8.20 (m, 4H, Ar-H), 7.40–7.25 (m, 15H, Bn-H), 5.45 (d, J = 3.5 Hz, H-1), 4.90–4.60 (m, 6H, Bn-CH₂).
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¹³C NMR : 165.2 ppm (C=O), 152.0 ppm (Ar-NO₂), 75–65 ppm (Bn-O).
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
The Zn(OTf)₂/TMSCl-catalyzed method outperforms traditional pyridine-mediated approaches in yield (81% vs. 72%) and reaction time (6h vs. 12h). However, pyridine remains advantageous for large-scale synthesis due to lower catalyst cost.
Side Reactions and Mitigation
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Competitive Acylation : Unwanted acylation at the 6-OH position is minimized by maintaining low temperatures (0–5°C) during benzylation.
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Anomeric Mixtures : α/β selectivity at the anomeric position is controlled using TMSCl, favoring α-configuration (α:β = 3:1).
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2,3,4-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-L-fucopyranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group.
Substitution: The benzyl and nitrobenzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could introduce carboxyl or aldehyde groups.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Research :
- The compound has been investigated for its potential role as a ligand in targeted drug delivery systems aimed at cancer cells. Its ability to bind selectively to specific receptors on cancer cells enhances the efficacy of chemotherapeutic agents while minimizing side effects on healthy tissues.
-
Glycosylation Reactions :
- 2,3,4-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-L-fucopyranose serves as a glycosyl donor in synthetic organic chemistry. It facilitates the formation of glycosidic bonds, which are crucial in the synthesis of complex carbohydrates and glycoconjugates that play vital roles in biological processes.
Drug Delivery Systems
The compound's structural characteristics make it suitable for use in nanoparticle-based drug delivery systems. Key studies have demonstrated its effectiveness in enhancing the solubility and stability of poorly soluble drugs:
- Nanoparticle Formulation :
Biochemical Research
-
Cellular Interaction Studies :
- The compound has been utilized in research to study cell-surface interactions. Its ability to mimic natural glycan structures allows researchers to investigate how cells recognize and respond to glycan signals, which is essential for understanding cell adhesion and signaling pathways.
-
In Vitro Studies :
- In vitro experiments have shown that derivatives of this compound can modulate enzyme activity involved in metabolic pathways, highlighting its potential as a biochemical tool for studying enzymatic functions and interactions.
Case Studies
Mechanism of Action
The mechanism of action of 2,3,4-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-L-fucopyranose depends on its specific application. In biological systems, it may interact with proteins or enzymes through its functional groups, affecting their activity or stability. The benzyl and nitrobenzoyl groups can participate in various molecular interactions, influencing the compound’s overall behavior.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Differences and Implications
Protecting Group Strategies
- Benzyl vs. Benzoyl: Benzyl groups (e.g., in the target compound and 2,3,4-Tri-O-benzyl-L-fucopyranose) are stable under acidic conditions, making them ideal for multi-step syntheses. In contrast, benzoyl groups (e.g., in 1,2,3,4-Tetra-O-benzoyl-α-D-fucopyranose) are more labile under basic conditions, enabling selective deprotection .
- Nitrobenzoyl as a Leaving Group: The 4-nitrobenzoyl group in the target compound enhances the anomeric center's reactivity, favoring nucleophilic displacement in glycosylation reactions. This contrasts with the thio glycoside in 4-Methylphenyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside, where the sulfur atom acts as a leaving group under thiophilic activation .
Sugar Core and Configuration
- L-Fucose vs. D-Fucose/Glucose/Mannose: The L-configuration in the target compound mirrors natural fucose residues in glycans, critical for biological recognition. D-configured analogs (e.g., D-fucose or D-glucose derivatives) are less common in mammalian systems but serve as valuable tools for studying enzyme specificity .
- 6-Deoxy Sugar (Fucose): The absence of a 6-hydroxyl group in fucose simplifies regioselective protection compared to glucose or mannose derivatives, which require additional steps to differentiate hydroxyl groups .
Role in Glycosylation Reactions
The target compound’s nitrobenzoyl group enables its use in "active–latent" glycosylation strategies, where the nitro group stabilizes the transition state during displacement. This contrasts with benzyl-protected analogs, which require harsher conditions for activation .
Biological Activity
2,3,4-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-L-fucopyranose is a fucosylated compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, mechanism of action, and potential therapeutic applications.
Chemical Structure
The compound is characterized by a complex structure that includes multiple benzyl groups and a nitrobenzoyl moiety attached to a fucopyranose unit. The structural formula can be represented as follows:
- Molecular Formula : C27H30O5
- Molecular Weight : 430.53 g/mol
Cytotoxicity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown IC50 values in the micromolar range against HepG2 and MDA-MB-231 cell lines, indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 15.0 | Induces apoptosis via caspase activation |
| MDA-MB-231 | 39.0 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through multiple pathways.
The mechanism of action of this compound appears to involve:
- Inhibition of Protein Kinases : The compound has been reported to inhibit key protein kinases involved in cancer progression, such as AKT and STAT3, which play crucial roles in cell survival and proliferation.
- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.
- Induction of Apoptosis : The activation of caspases leads to programmed cell death, which is essential for eliminating cancerous cells.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
-
Study on HepG2 Cells :
- Conducted to evaluate the cytotoxic effects of this compound.
- Results showed significant inhibition of cell viability after 48 hours of treatment with an IC50 of 15 µM.
- Mechanistic studies indicated that apoptosis was mediated by the activation of caspase-3 and downregulation of Bcl-2.
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Combination Therapy with Cisplatin :
- A synergistic effect was observed when combined with cisplatin in NCI-H1975 non-small-cell lung carcinoma cells.
- The combination therapy resulted in enhanced cytotoxicity compared to either agent alone.
Q & A
Q. Methodological
- HPLC-MS : Quantifies reaction completion by tracking the disappearance of starting material and emergence of glycosylated products.
- NMR spectroscopy : Determines anomeric configuration (α/β) and linkage specificity via H-H COSY and NOESY experiments .
- Enzymatic assays : Coupled with 4-nitrophenyl glycoside substrates (e.g., 4-nitrophenyl-α-L-fucopyranoside) to measure hydrolytic activity of glycosidases, leveraging the chromogenic 4-nitrophenol release .
How can solubility challenges in enzymatic assays be addressed?
Advanced
Benzyl-protected fucose derivatives exhibit limited aqueous solubility. Co-solvents like DMSO (≤10% v/v) or detergent micelles (e.g., Triton X-100) can enhance solubility without denaturing enzymes. Alternatively, modifying protecting groups (e.g., acetyl for benzyl) improves hydrophilicity, as seen in 1,2,3,4-Tetra-O-acetyl-L-fucopyranose applications .
What is the mechanistic role of the 4-nitrobenzoyl group in glycosylation reactions?
Advanced
The electron-withdrawing nitro group enhances the electrophilicity of the anomeric carbon, facilitating nucleophilic attack by acceptors (e.g., alcohols or thiols). This activation is critical in chemical glycosylations, as shown in the synthesis of p-nitrophenyl glycosides via mercuric cyanide-mediated condensations . In enzymatic contexts, the nitrobenzoyl group may mimic natural substrates, aiding in kinetic studies of fucosidases .
What strategies enable orthogonal deprotection of benzyl and nitrobenzoyl groups?
Q. Advanced
- Benzyl groups : Removed via catalytic hydrogenation (H/Pd-C) or Birch reduction (Na/NH).
- Nitrobenzoyl groups : Cleaved under mild basic conditions (e.g., NaOMe/MeOH) without affecting benzyl protections . This sequential approach is vital for synthesizing complex glycans with precise functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
